methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the triazole and pyrazole derivative families. This compound holds significant interest in pharmaceutical and agrochemical research due to its unique structure and multifaceted reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate typically begins with the preparation of the triazole and pyrazole core structures. Key steps include nucleophilic substitution and cyclization reactions, often involving reagents such as hydrazines and thiols. The process might include the following stages:
Triazole Formation: Cyclization of an appropriate precursor, typically involving hydrazine derivatives, under acidic conditions.
Pyrazole Synthesis: Condensation of 1,3-diketones with hydrazine to form pyrazoles.
Merging of Core Structures: The triazole and pyrazole units are then linked via nucleophilic substitution, often using difluoromethylating agents in a controlled environment to ensure high yields and purity.
Final Methylation: Methyl esterification using methanol and acidic catalysis to achieve the final compound.
Industrial Production Methods: On an industrial scale, these steps are optimized for yield, cost-effectiveness, and environmental safety. Continuous flow reactors and automated synthesis platforms ensure the consistent production of high-purity compounds. Green chemistry principles, such as solvent recycling and waste minimization, are often employed.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate undergoes various reactions, including:
Oxidation: Typically with agents like hydrogen peroxide or molecular oxygen, leading to oxidative derivatives.
Reduction: Using reducing agents such as sodium borohydride, yielding reduced forms of the compound.
Substitution: Undergoes nucleophilic substitution, particularly at the sulfur and nitrogen atoms, using halogenating agents.
Hydrolysis: Acidic or basic conditions can lead to the cleavage of ester and amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, iron catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, under mild to moderate temperatures.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, this compound is integral in creating new chemical entities with desired properties for various applications.
Biology: Studies on this compound's interaction with biological molecules help in understanding biochemical pathways and developing new diagnostics tools.
Medicine: Potential pharmaceutical applications include antiviral, antibacterial, and antifungal agents. Its unique structure allows binding to specific biological targets, making it a candidate for drug design and development.
Industry: In agrochemistry, this compound could be developed into new pesticides or herbicides due to its potential bioactivity and stability under environmental conditions.
Mechanism of Action
The compound interacts with specific molecular targets through:
Electrostatic interactions: Between the difluoromethyl group and amino acids in proteins.
Covalent binding: Sulfur atoms may form bonds with active sites in enzymes, inhibiting their function.
Molecular Pathways: Inhibition or modification of enzyme activity within biological systems, potentially altering metabolic or signaling pathways.
Comparison with Similar Compounds
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate stands out due to its unique difluoromethyl and amino-triazole groups. Similar compounds include:
Methyl 1-(benzylsulfanyl)-1H-pyrazole-3-carboxylate: Lacks the difluoromethyl and amino groups.
1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Substitutes the triazole ring with a phenyl group, changing its reactivity and biological profile.
Properties
IUPAC Name |
methyl 1-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N6O2S/c1-19-8(18)5-2-3-16(15-5)4-20-9-14-13-7(6(10)11)17(9)12/h2-3,6H,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKWAWBXJVBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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